![molecular formula C21H21OPS B14593714 Phosphine oxide, diphenyl[1-(phenylthio)propyl]- CAS No. 61173-97-5](/img/structure/B14593714.png)
Phosphine oxide, diphenyl[1-(phenylthio)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, diphenyl[1-(phenylthio)propyl]- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl structure with a phenylthio propyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl[1-(phenylthio)propyl]- typically involves the reaction of phosphonic esters with Grignard reagents, followed by acid workup. For example, diethylphosphite can react with phenylmagnesium bromide to form the desired phosphine oxide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, diphenyl[1-(phenylthio)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAH) and tetramethyldisiloxane (TMDS) are used.
Substitution: Reagents like alkyl halides and transition metal catalysts facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, secondary phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, diphenyl[1-(phenylthio)propyl]- has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis and in the synthesis of organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of phosphine oxide, diphenyl[1-(phenylthio)propyl]- involves its interaction with molecular targets through its phosphine oxide group. This group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the phenylthio propyl substituent can engage in hydrophobic interactions with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylthio propyl substituent.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom.
Diethylphosphine oxide: Features ethyl groups instead of phenyl groups.
Uniqueness
Phosphine oxide, diphenyl[1-(phenylthio)propyl]- is unique due to the presence of the phenylthio propyl substituent, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions and biological molecules.
Eigenschaften
CAS-Nummer |
61173-97-5 |
|---|---|
Molekularformel |
C21H21OPS |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
[phenyl(1-phenylsulfanylpropyl)phosphoryl]benzene |
InChI |
InChI=1S/C21H21OPS/c1-2-21(24-20-16-10-5-11-17-20)23(22,18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17,21H,2H2,1H3 |
InChI-Schlüssel |
SUWMRUMSPBLYSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)


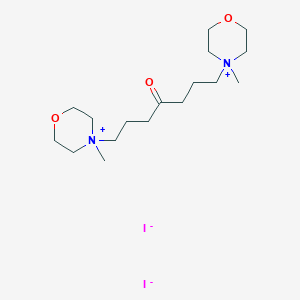
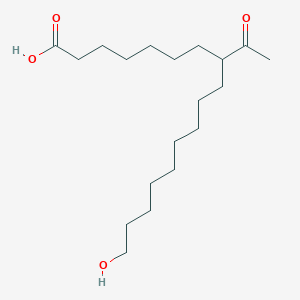
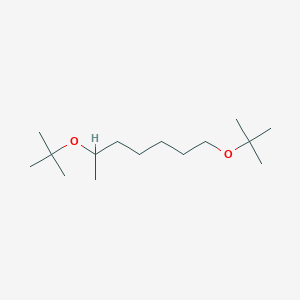
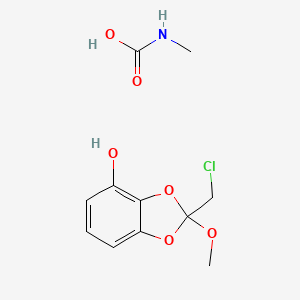

![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
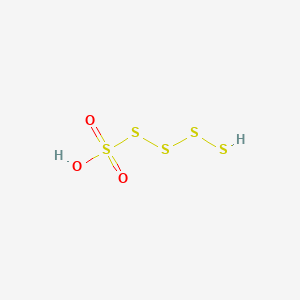
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)


